molecular formula C5H9ClO B1289982 3-(Chloromethyl)tetrahydrofuran CAS No. 89181-22-6

3-(Chloromethyl)tetrahydrofuran

Cat. No.: B1289982
CAS No.: 89181-22-6
M. Wt: 120.58 g/mol
InChI Key: JXGGGHUVTCFNRZ-UHFFFAOYSA-N
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Description

3-(Chloromethyl)tetrahydrofuran is an organic compound belonging to the tetrahydrofuran family. It has the molecular formula C5H9ClO and a molecular weight of 120.58 g/mol. This compound is characterized by a tetrahydrofuran ring substituted with a chloromethyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)tetrahydrofuran typically involves the chloromethylation of tetrahydrofuran. One common method includes the reaction of tetrahydrofuran with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which subsequently reacts with the tetrahydrofuran ring to form the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)tetrahydrofuran undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form this compound-2-one under specific conditions.

    Reduction Reactions: Reduction of the chloromethyl group can yield tetrahydrofuran derivatives with different functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium azide, potassium thiocyanate, and primary amines are commonly used. Reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed:

  • Substitution reactions yield various substituted tetrahydrofuran derivatives.
  • Oxidation reactions produce this compound-2-one.
  • Reduction reactions result in tetrahydrofuran derivatives with different functional groups.

Scientific Research Applications

3-(Chloromethyl)tetrahydrofuran finds applications in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the preparation of biologically active molecules and as a building block in drug discovery.

    Medicine: It is involved in the synthesis of potential therapeutic agents and active pharmaceutical ingredients.

    Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)tetrahydrofuran involves its reactivity towards nucleophiles due to the presence of the electrophilic chloromethyl group. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions employed .

Comparison with Similar Compounds

    Tetrahydrofuran: A parent compound without the chloromethyl group.

    2-(Chloromethyl)tetrahydrofuran: A positional isomer with the chloromethyl group at a different position.

    3-(Bromomethyl)tetrahydrofuran: A halogenated derivative with a bromomethyl group instead of chloromethyl.

Uniqueness: 3-(Chloromethyl)tetrahydrofuran is unique due to its specific reactivity profile and the presence of the chloromethyl group, which imparts distinct chemical properties compared to its analogs. This makes it a valuable intermediate in organic synthesis and various industrial applications .

Properties

IUPAC Name

3-(chloromethyl)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO/c6-3-5-1-2-7-4-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGGGHUVTCFNRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10630130
Record name 3-(Chloromethyl)oxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89181-22-6
Record name 3-(Chloromethyl)oxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chloromethyl)oxolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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